molecular formula C17H19N3O2 B13448749 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione

Cat. No.: B13448749
M. Wt: 297.35 g/mol
InChI Key: SRKDHJGZAHLCKS-UHFFFAOYSA-N
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Description

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines a naphthalene ring with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the amino group. The pyrrolidine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, amino acids, and other functionalized organic compounds.

Scientific Research Applications

3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and pyrrolidine-based molecules. Examples are:

  • 1-Amino-naphthalene
  • 2,5-Dimethyl-pyrrolidine
  • Naphthalene-1,8-diamine

Uniqueness

What sets 3-(8-Amino-naphthalen-1-ylamino)-1-isopropyl-pyrrolidine-2,5-dione apart is its unique combination of a naphthalene ring with a pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-[(8-aminonaphthalen-1-yl)amino]-1-propan-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H19N3O2/c1-10(2)20-15(21)9-14(17(20)22)19-13-8-4-6-11-5-3-7-12(18)16(11)13/h3-8,10,14,19H,9,18H2,1-2H3

InChI Key

SRKDHJGZAHLCKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC2=CC=CC3=C2C(=CC=C3)N

Origin of Product

United States

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